5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride
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Overview
Description
5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl. It is known for its unique structure, which includes a pyrrolidine ring and an oxazolidinone moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Oxazolidinone Formation: The oxazolidinone ring is usually formed by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxazolidinone moiety, potentially yielding different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-oxazolidinone: Lacks the pyrrolidine ring, making it less versatile in certain reactions.
3-Pyrrolidin-3-yl-1,3-oxazolidin-2-one: Similar structure but without the dimethyl groups, which can affect its reactivity and stability.
N-Methyl-2-oxazolidinone: A simpler structure that lacks the pyrrolidine ring, used in different applications.
Uniqueness
5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride is unique due to its combined pyrrolidine and oxazolidinone rings, along with the dimethyl groups. This structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5,5-dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-9(2)6-11(8(12)13-9)7-3-4-10-5-7;/h7,10H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYELSFJJNLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)C2CCNC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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